molecular formula C13H7Cl2NO B6376850 2-Cyano-4-(3,5-dichlorophenyl)phenol CAS No. 1261964-84-4

2-Cyano-4-(3,5-dichlorophenyl)phenol

Cat. No.: B6376850
CAS No.: 1261964-84-4
M. Wt: 264.10 g/mol
InChI Key: BAJRKXHVVZSDJT-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,5-dichlorophenyl)phenol is a substituted phenol derivative characterized by a cyano group at the 2-position and a 3,5-dichlorophenyl substituent at the 4-position of the phenolic ring. Limited direct studies on this compound are available in public literature, but its structural analogs, particularly those featuring the 3,5-dichlorophenyl group, have been investigated for toxicological and pharmacological effects .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJRKXHVVZSDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684911
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-84-4
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,5-dichlorophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzonitrile and phenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The cyano group is introduced through a nucleophilic aromatic substitution reaction, where the phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbon atom of the 3,5-dichlorobenzonitrile.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,5-dichlorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(3,5-dichlorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,5-dichlorophenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dichlorophenyl)succinimide (NDPS)

Structural Similarities :

  • Both compounds share the 3,5-dichlorophenyl group, a critical moiety linked to bioactivity and toxicity.
  • NDPS contains a succinimide ring instead of a phenolic backbone, but the dichlorophenyl group likely drives its nephrotoxic effects .

Functional Differences :

  • Toxicity Profile: NDPS is a well-documented nephrotoxicant in rats, causing proximal convoluted tubule damage and interstitial nephritis at doses ≥5000 ppm. Histopathological changes include mitochondrial swelling, disrupted endoplasmic reticulum, and enzymatic dysfunction in renal cells . No direct nephrotoxicity data exist for 2-Cyano-4-(3,5-dichlorophenyl)phenol.

Mechanistic Insights :

  • NDPS selectively targets proximal tubules due to bioactivation via cytochrome P450 enzymes, generating reactive intermediates that bind to cellular macromolecules .
  • The phenolic hydroxyl group in this compound may facilitate conjugation (e.g., glucuronidation), enhancing detoxification and reducing bioactivation risks.
Other Dichlorophenyl-Substituted Phenols

Examples include 3,5-dichlorophenol and 4-chloro-3,5-dimethylphenol. Key comparisons:

Property This compound 3,5-Dichlorophenol 4-Chloro-3,5-dimethylphenol
Water Solubility Low (cyano group reduces polarity) Moderate (~1.2 g/L at 20°C) Very low (<0.1 g/L)
pKa ~8.1 (estimated) 8.0 9.2
Toxicity (Acute) Unknown LD₅₀ (rat oral): 450 mg/kg LD₅₀ (rat oral): 750 mg/kg
Primary Use Research chemical Disinfectant, preservative Antimicrobial agent

Key Observations :

  • The cyano group in this compound likely increases metabolic stability compared to simpler dichlorophenols, which are rapidly excreted.
  • Dichlorophenols exhibit broad-spectrum antimicrobial activity, but the steric and electronic effects of the cyano substituent in the target compound may limit such activity.

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